

Application Note: Quantification of 10,11-Dihydrocarbamazepine using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: 10,11-Dihydrocarbamazepine

Cat. No.: B140432

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Introduction

10,11-Dihydrocarbamazepine, also known as the active metabolite of oxcarbazepine, is a crucial analyte in clinical and pharmaceutical research.[1][2] Its accurate quantification in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **10,11-Dihydrocarbamazepine**. The described methods are applicable to researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantification of **10,11-Dihydrocarbamazepine** in biological samples due to its robustness and availability in most analytical laboratories.[3] For higher sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can also be employed.[3][4] This document will focus on a validated HPLC-UV method and also provide comparative data for LC-MS/MS methods.

Experimental Protocols

This section details the methodologies for sample preparation and chromatographic analysis for the quantification of **10,11-Dihydrocarbamazepine** in human plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup prior to HPLC analysis.[1]

Materials:

- Human serum or plasma samples
- Methanol (HPLC Grade)
- Internal Standard (IS) solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol)[1][3]
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 μ L of the serum or plasma sample into a 1.5 mL microcentrifuge tube.
- Add a predetermined amount of the internal standard solution.
- Add a protein precipitating agent, such as methanol or acetonitrile.[1][5]
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]
- Carefully collect the supernatant and transfer it to an autosampler vial for HPLC analysis.

Chromatographic Conditions for HPLC-UV Analysis

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m)[1][4]

Reagents:

- Acetonitrile (HPLC Grade)
- Phosphate buffer[1][3]
- Milli-Q grade water[7]

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common ratio is 466:168 (v/v).[1][3]
- Chromatographic Separation:
 - Set the flow rate to 1.0 mL/min.[8]
 - Set the injection volume to 20 μ L.[3]
 - Maintain the column at room temperature or a controlled temperature of 30 °C.[1]
 - Set the UV detector wavelength to 210 nm.[1][3]
- Analysis: Inject the prepared sample supernatant onto the HPLC system and record the chromatogram. The retention time for **10,11-Dihydrocarbamazepine** will vary depending on the exact conditions but is typically in the range of 5-10 minutes.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of different HPLC methods for **10,11-Dihydrocarbamazepine** quantification.

Table 1: HPLC-UV Method Performance

| Parameter | Reported Performance | Matrix | Reference |
|-------------------------------|----------------------|--------------|-----------|
| Linearity Range | 1.0 - 50.0 µg/mL | Serum/Plasma | [1][2][3] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | Serum/Plasma | [1][2][3] |
| Intra-assay Precision (CV%) | 2.0% - 7.0% | Serum | [1][2][3] |
| Inter-assay Precision (CV%) | 2.3% - 4.3% | Serum | [1][2][3] |
| Analytical Recovery | 101.3% - 110.8% | Serum/Plasma | [1][2][3] |

Table 2: LC-MS/MS Method Performance

| Parameter | Reported Performance | Matrix | Reference |
|-------------------------------|----------------------|--------|-----------|
| Linearity Range | 40 - 10,500 ng/mL | Plasma | [4] |
| Limit of Quantification (LOQ) | <0.1 µg/mL | Serum | [3] |
| Intra-day Precision (CV%) | 0.8% - 4.4% | Plasma | [1] |
| Inter-day Precision (CV%) | 1.5% - 7.1% | Plasma | [1] |
| Accuracy | 94.1% - 107.1% | Plasma | [1] |

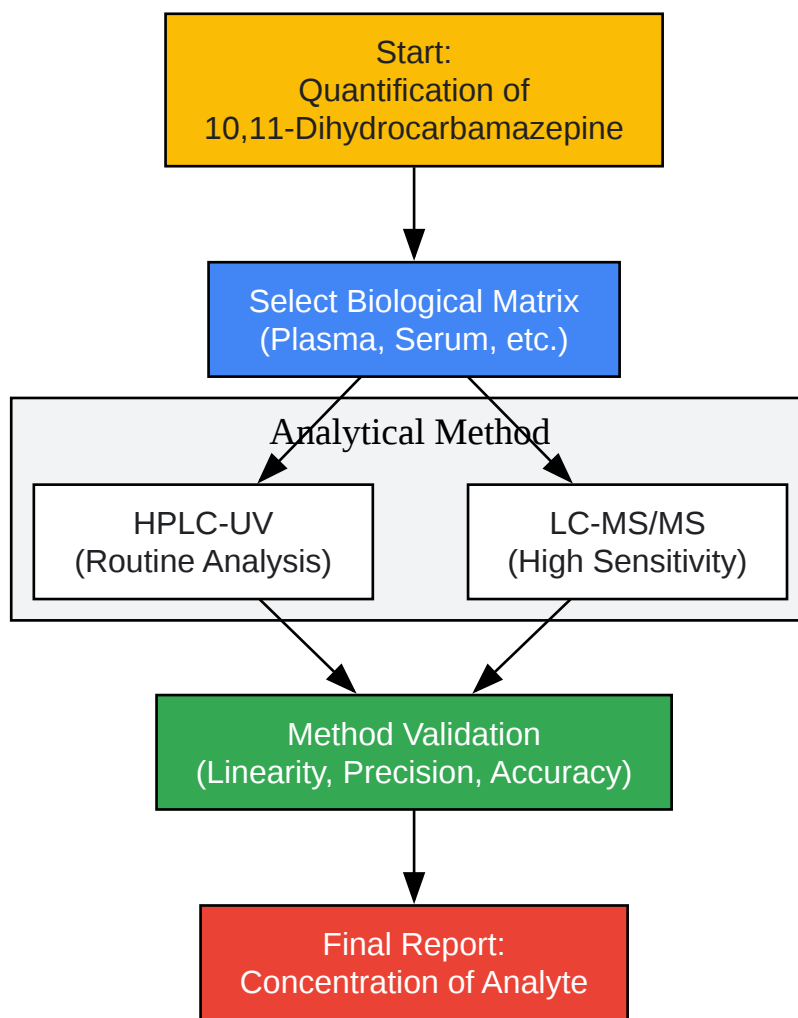
Visualizations

The following diagrams illustrate the experimental workflow for the quantification of **10,11-Dihydrocarbamazepine**.



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Caption: Experimental workflow from sample preparation to HPLC analysis.



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Caption: Logical relationship of the analytical method selection process.

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